N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentanamide
Description
N-{[5-(4-Chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentanamide is a synthetic compound featuring a pentanamide backbone substituted with two distinct moieties: a 5-(4-chlorophenyl)furan-2-ylmethyl group and a 1,1-dioxidotetrahydrothiophen-3-yl group. The furan ring with a 4-chlorophenyl substituent contributes aromatic and electron-withdrawing properties, while the sulfone-containing tetrahydrothiophene ring enhances polarity and metabolic stability.
Properties
Molecular Formula |
C20H24ClNO4S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)pentanamide |
InChI |
InChI=1S/C20H24ClNO4S/c1-2-3-4-20(23)22(17-11-12-27(24,25)14-17)13-18-9-10-19(26-18)15-5-7-16(21)8-6-15/h5-10,17H,2-4,11-14H2,1H3 |
InChI Key |
GZBIEDQVMWZMOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentanamide typically involves multi-step organic reactions. One common method includes the reaction of 5-(4-chlorophenyl)furan-2-carbaldehyde with a suitable amine under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amine. The final step involves the acylation of the amine with pentanoyl chloride in the presence of a base like triethylamine to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group in the chlorophenyl moiety can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amino derivatives of the chlorophenyl group.
Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with various biological macromolecules, leading to its diverse biological activities .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pentanamide Derivatives
Key Observations :
- The target compound’s furan-chlorophenyl moiety distinguishes it from analogs with thiophene (e.g., 7d, 7x) or pyrazole (e.g., 102) substituents.
- The sulfone group in the tetrahydrothiophene ring enhances solubility compared to non-oxidized sulfur analogs, similar to compound 845631-45-0 .
Key Observations :
- The use of HATU/DIPEA in DMF is a common coupling strategy for pentanamide derivatives, yielding high purity (e.g., 81% for compound 102) .
- Lower yields (34–45%) in compounds like 7d and 7x reflect challenges in introducing bulky substituents (e.g., piperazine/diazepane rings) .
Pharmacological and Physicochemical Properties
Key Observations :
- The 4-chlorophenyl group in the target compound likely increases lipophilicity (higher LogP) compared to 7d, enhancing blood-brain barrier penetration for CNS targets.
- The sulfone group improves metabolic stability by resisting cytochrome P450-mediated oxidation, as seen in compound 845631-45-0 .
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